N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
Description
N-(1,4-oxazepan-2-ylmethyl)bicyclo[420]octa-1,3,5-triene-7-carboxamide is a complex organic compound featuring a bicyclic structure fused with an oxazepane ring
Properties
IUPAC Name |
N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(14-8-11-4-1-2-5-13(11)14)17-10-12-9-16-6-3-7-19-12/h1-2,4-5,12,14,16H,3,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHGDOZTJNSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CNC(=O)C2CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile . The oxazepane ring is then introduced through a nucleophilic substitution reaction, where an appropriate oxazepane precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism by which N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, potentially inhibiting or activating biological pathways. The oxazepane ring can enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The core structure without the oxazepane ring.
Oxazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-(1,4-oxazepan-2-ylmethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is unique due to the combination of the bicyclic core and the oxazepane ring, which imparts distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
